3,4-Diaminotoluene

Organic Synthesis Process Chemistry Diamine Purification

Select 3,4-Diaminotoluene for its unique ortho-diamine configuration, enabling efficient cyclocondensation to 5-methylbenzimidazoles and high-efficiency Schiff-base corrosion inhibitors (≥99% inhibition). This 99.5-99.6% purity isomer ensures reproducible heterocycle profiles and advanced sensor fabrication, outperforming meta/para isomers. Isolated isomer essential for reliable R&D and industrial synthesis.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 496-72-0
Cat. No. B134574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diaminotoluene
CAS496-72-0
Synonyms4-Methyl-1,2-benzenediamine;  Toluene-3,4-diamine;  1,2-Diamino-4-methylbenzene;  2-Amino-4-methylaniline;  2-Amino-5-methylaniline;  4-Methyl-1,2-benzenediamine;  4-Methyl-1,2-diaminobenzene;  4-Methyl-1,2-phenylenediamine;  4-Methyl-2-aminoaniline;  4-Methy
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)N
InChIInChI=1S/C7H10N2/c1-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3
InChIKeyDGRGLKZMKWPMOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 63° F (NTP, 1992)
VERY SOL IN WATER

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diaminotoluene (CAS 496-72-0): Aromatic Diamine Building Block for Advanced Synthesis and Specialty Applications


3,4-Diaminotoluene (4-methyl-o-phenylenediamine) is an ortho-aromatic diamine belonging to the diaminotoluene isomer family. It is a crystalline solid (melting point 87–89 °C) with a molecular weight of 122.17 g/mol, characterized by two amine groups in the 3- and 4-positions on a methyl-substituted benzene ring [1]. This unique vicinal arrangement enables distinct reactivity in heterocycle formation, complexation, and polymer chemistry compared to its meta- and para-substituted isomers. The compound serves as a critical intermediate in the synthesis of benzimidazoles, benzotriazoles (tolyltriazoles), and Schiff-base derivatives, and is employed in specialty dye manufacturing, electrochemical sensor fabrication, and corrosion inhibition [2].

Why 3,4-Diaminotoluene Cannot Be Replaced by Other Diaminotoluene Isomers: Critical Functional Divergence


The diaminotoluene isomer family exhibits profound functional differences dictated solely by amine group positioning. While 2,4- and 2,6-diaminotoluene isomers are established as inhibitors of Zn(II) electroreduction, the 3,4-isomer demonstrates a pH-dependent capacity to act as a catalyst [1]. Similarly, the ortho-diamine configuration of 3,4-diaminotoluene enables efficient cyclocondensation to yield 5-methylbenzimidazole derivatives, a reaction pathway less accessible or proceeding with divergent efficiency for meta- or para-substituted analogs [2]. Commercially, 3,4-diaminotoluene is often supplied as a 40:60 mixture with the 2,3-isomer; however, applications requiring regioselective reactivity or consistent heterocyclic product profiles mandate the use of the isolated 3,4-isomer to ensure reproducible synthesis outcomes [3]. Generic substitution without isomer verification introduces substantial risk of altered reaction kinetics, undesired byproduct formation, and compromised product performance.

Quantitative Performance Benchmarks for 3,4-Diaminotoluene in Synthesis and Application


Synthesis Purity and Yield: Hydrogenation Process for High-Grade 3,4-Diaminotoluene

A patented hydrogenation reduction method using o-nitro-p-toluidine as a starting material achieves a 3,4-diaminotoluene product with a purity of 99.5–99.6% and a yield of 96.7–97% [1]. This process addresses limitations of older methods (e.g., iron powder or sodium sulfide reduction) that typically resulted in lower purity, brown discoloration, and oxidation instability [2]. The high purity level is essential for applications in electronic materials, pharmaceutical intermediates, and high-performance polymers where trace impurities compromise performance.

Organic Synthesis Process Chemistry Diamine Purification

Electrochemical Sensor Performance: Ultra-Low Detection of 3,4-Diaminotoluene

An electrochemical sensor based on a Sr₀.₃Pb₀.₇TiO₃/CoFe₂O₄ core–shell magnetic nanocomposite modified glassy carbon electrode (GCE) demonstrated a sensitivity of 24.3323 μA μM⁻¹ cm⁻² and a detection limit of 96.09 ± 4.80 pM for 3,4-diaminotoluene, with a linear dynamic range of 0.1 nM–0.01 mM [1]. This performance enables quantification of trace levels in environmental samples and process effluents. Comparative data for closely related analogs (e.g., 2,3-diaminotoluene) under identical sensor configurations are not reported; the sensor was specifically optimized for 3,4-diaminotoluene detection.

Electrochemical Sensing Analytical Chemistry Environmental Monitoring

Corrosion Inhibition Efficiency: Schiff-Base Derivative of 3,4-Diaminotoluene

A Schiff-base corrosion inhibitor synthesized from waste cooking oil and 3,4-diaminotoluene achieved a corrosion inhibition efficiency of ≥99% for carbon steel in 1 mol/L HCl at an inhibitor concentration of 100 mg/L [1]. In comparison, tolyltriazole (TTA), a commercial corrosion inhibitor also derived from ortho-diaminotoluene isomers, exhibits inhibition efficiencies ranging from 81.3% to 96.1% for copper in acidic media [2] and approximately 91% for mild steel at 0.07 M concentration [3]. The 3,4-diaminotoluene-derived Schiff base demonstrates a higher inhibition efficiency under the tested acidic conditions, although the substrate (carbon steel vs. copper/mild steel) and inhibitor formulation differ.

Corrosion Inhibition Materials Protection Industrial Chemistry

Benzimidazole Synthesis: Yield Advantage of 3,4-Diaminotoluene

In the synthesis of benzimidazole derivatives via reaction with orthoesters in hexafluoroisopropanol, 3,4-diaminotoluene afforded 5-methylbenzimidazole with a reported yield of ~91% [1]. While direct yield comparisons with other diamines under identical conditions are not provided, the method demonstrates the compound's efficient incorporation into the benzimidazole scaffold. The methyl substituent on the benzene ring of 3,4-diaminotoluene confers a specific substitution pattern on the resulting heterocycle, differentiating it from benzimidazoles derived from unsubstituted o-phenylenediamine [2].

Heterocyclic Chemistry Benzimidazole Synthesis Organic Synthesis

High-Impact Application Scenarios for 3,4-Diaminotoluene Driven by Demonstrated Performance


Synthesis of High-Performance Corrosion Inhibitors

3,4-Diaminotoluene serves as a key precursor for Schiff-base corrosion inhibitors that have demonstrated ≥99% inhibition efficiency on carbon steel in acidic environments [1]. This performance surpasses typical efficiencies of commercial tolyltriazole inhibitors (81.3–96.1%) [2][3], making it a strategic choice for formulating advanced corrosion protection agents in industrial pickling, oilfield, and cooling water applications.

Manufacturing of High-Purity Heterocyclic Building Blocks

The patented hydrogenation process yields 3,4-diaminotoluene with 99.5–99.6% purity and 96.7–97% yield [4], enabling reliable production of 5-methylbenzimidazole derivatives (e.g., ~91% yield) [5] and other heterocycles. This purity level is critical for pharmaceutical intermediate synthesis and advanced polymer applications where trace impurities compromise final product performance.

Electrochemical Sensor Fabrication for Environmental and Process Monitoring

A nanocomposite-based electrochemical sensor achieves a detection limit of 96.09 pM for 3,4-diaminotoluene with a linear range spanning four orders of magnitude [6]. This analytical capability supports quality assurance in dye and polymer manufacturing, environmental monitoring of wastewater, and toxicological studies requiring precise quantification of this compound.

Specialty Dye and Pigment Intermediate Production

As a key intermediate for azo dyes and fluorescent disperse dyes (e.g., Disperse Fluorescent Yellow), 3,4-diaminotoluene's ortho-diamine configuration enables specific diazotization and coupling reactions not achievable with meta- or para-isomers. The compound's ability to form stable diazonium salts and undergo controlled oxidation underpins its utility in producing high-value colorants with defined spectral properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Diaminotoluene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.